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molecular formula C7H6N2O4 B1210261 4-Nitrophenyl carbamate CAS No. 37689-86-4

4-Nitrophenyl carbamate

Cat. No. B1210261
M. Wt: 182.13 g/mol
InChI Key: QHFKWIKCUHNXAU-UHFFFAOYSA-N
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Patent
US09173953B2

Procedure details

6-(Tritylthio)hexane-1-amine (1.21 g, 3.22 mmol) and p-nitrophenyl chloroformate (0.78 g, 3.86 mmol) were suspended in dry THF (15 mL). DIEA (841 μL, 4.83 mmol) was added, and the resulting solution was stirred at room temperature for 2 h. After acidification by addition of acetic acid the solvent was evaporated under reduced pressure, and the residue was purified by RP-HPLC. 1.21 g (2.25 mmol) p-nitrophenyl carbamate were obtained after lyophilisation.
Name
6-(Tritylthio)hexane-1-amine
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
841 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(SCCCCCC[NH2:27])(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl[C:29]([O:31][C:32]1[CH:37]=[CH:36][C:35]([N+:38]([O-:40])=[O:39])=[CH:34][CH:33]=1)=[O:30].CCN(C(C)C)C(C)C.C(O)(=O)C>C1COCC1>[C:29](=[O:30])([O:31][C:32]1[CH:37]=[CH:36][C:35]([N+:38]([O-:40])=[O:39])=[CH:34][CH:33]=1)[NH2:27]

Inputs

Step One
Name
6-(Tritylthio)hexane-1-amine
Quantity
1.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCCCCCN
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
841 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by RP-HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(N)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.25 mmol
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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